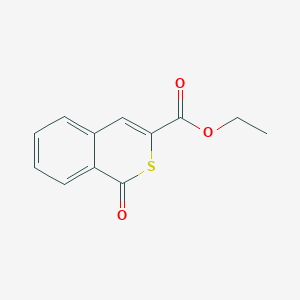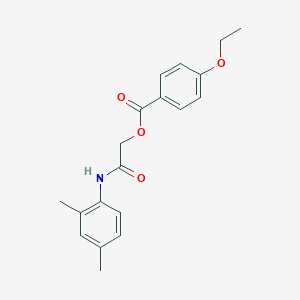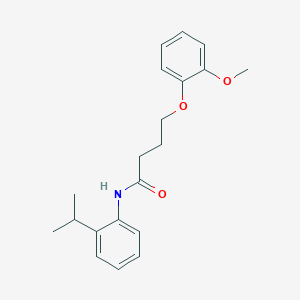![molecular formula C12H9F3N4O4S2 B489704 N-(1,3-thiazol-2-yl)-4-({[(trifluoroacetyl)amino]carbonyl}amino)benzenesulfonamide CAS No. 534559-49-4](/img/structure/B489704.png)
N-(1,3-thiazol-2-yl)-4-({[(trifluoroacetyl)amino]carbonyl}amino)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,3-thiazol-2-yl)-4-({[(trifluoroacetyl)amino]carbonyl}amino)benzenesulfonamide is a useful research compound. Its molecular formula is C12H9F3N4O4S2 and its molecular weight is 394.4g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >59.2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit insecticidal activities, suggesting that their targets could be enzymes or receptors in insects .
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes that result in its insecticidal activity
Biochemical Pathways
Given its potential insecticidal activity, it may affect pathways related to the nervous system or metabolism of insects
Result of Action
Based on its potential insecticidal activity, it may cause disruptions in the normal functioning of insects, leading to their death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(1,3-thiazol-2-yl)-4-({[(trifluoroacetyl)amino]carbonyl}amino)benzenesulfonamide . Factors such as temperature, pH, and presence of other chemicals can affect the compound’s stability and activity.
Biochemical Analysis
Biochemical Properties
It is known that compounds containing the thiazole ring, such as this one, have diverse biological activities . They can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
It is believed that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2,2,2-trifluoro-N-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamoyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N4O4S2/c13-12(14,15)9(20)18-10(21)17-7-1-3-8(4-2-7)25(22,23)19-11-16-5-6-24-11/h1-6H,(H,16,19)(H2,17,18,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCKCWTUVLTUHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC(=O)C(F)(F)F)S(=O)(=O)NC2=NC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>59.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199329 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-(5-(4-methoxyphenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate](/img/structure/B489668.png)
![2-[(3-Chlorophenoxy)methyl]-5-(4-phenyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B489672.png)





![2-({[2-(4-methylphenoxy)ethyl]sulfanyl}methyl)-1H-1,3-benzodiazole](/img/structure/B489687.png)

![2-methyl-N-[2-[1-(2-phenoxyethyl)benzimidazol-2-yl]ethyl]propanamide](/img/structure/B489691.png)
![2-methyl-N-[2-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]propanamide](/img/structure/B489693.png)
![N-(4-chlorobenzoyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B489700.png)

